N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide is a synthetic organic compound featuring a thiazole ring, a chlorophenyl group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Ethanediamide Linker: The ethanediamide linker is formed by reacting the intermediate with ethylenediamine under controlled conditions.
Introduction of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them to amines or thioethers, respectively.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thioethers.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that serve as catalysts for various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Due to the presence of the thiazole ring, the compound may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Anti-inflammatory Agents: The compound’s structure suggests it could interact with biological targets involved in inflammation, providing a basis for anti-inflammatory drug development.
Industry
Dyes and Pigments: The compound’s aromatic structure can be modified to produce dyes and pigments with specific color properties.
Polymer Additives: It can be used as an additive in polymers to enhance their thermal stability and mechanical properties.
Mechanism of Action
The mechanism by which N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide exerts its effects depends on its application:
Biological Targets: In medicinal applications, it may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound may affect signaling pathways involved in inflammation or cell proliferation, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-dichlorophenyl)ethanediamide
- **N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-dibromophenyl)ethanediamide
Uniqueness
Structural Differences: The presence of the difluorophenyl group in N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide distinguishes it from similar compounds, potentially altering its reactivity and biological activity.
Biological Activity: The specific substitution pattern can significantly impact the compound’s interaction with biological targets, making it more or less effective in various applications.
This detailed overview provides a comprehensive understanding of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2,4-difluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3O2S/c1-11-17(29-20(25-11)12-2-4-13(21)5-3-12)8-9-24-18(27)19(28)26-16-7-6-14(22)10-15(16)23/h2-7,10H,8-9H2,1H3,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQOJXATKXSODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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